molecular formula C16H22N6O B11192078 N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine

N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine

Cat. No.: B11192078
M. Wt: 314.39 g/mol
InChI Key: QFBVWTPOAVCTII-UHFFFAOYSA-N
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Description

N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a triazine ring with a quinazoline moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyethylamine with a suitable triazine precursor under controlled conditions to form the triazine ring. This intermediate is then reacted with a quinazoline derivative to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: These compounds share the 2-methoxyethyl group and exhibit similar reactivity.

    Diphenyl-N-heteroaromatic compounds: These compounds have similar structural features and biological activities.

Uniqueness

N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine is unique due to its combination of a triazine ring and a quinazoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H22N6O

Molecular Weight

314.39 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,8-dimethylquinazolin-2-amine

InChI

InChI=1S/C16H22N6O/c1-11-5-4-6-13-12(2)19-16(20-14(11)13)21-15-17-9-22(10-18-15)7-8-23-3/h4-6H,7-10H2,1-3H3,(H2,17,18,19,20,21)

InChI Key

QFBVWTPOAVCTII-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NCN(CN3)CCOC)C

Origin of Product

United States

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